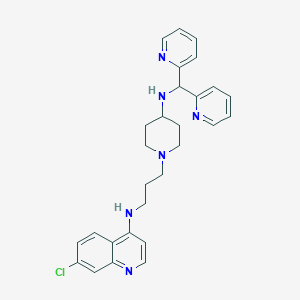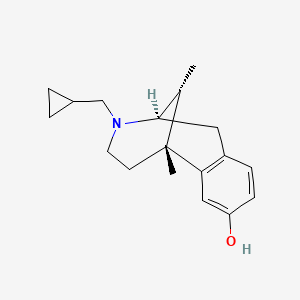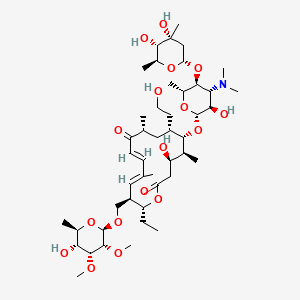
tylosin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tylosin D is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. It is one of the four components of tylosin, the others being tylosin A, B, and C. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria and certain Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tylosin D is produced through a combination of polyketide and deoxyhexose metabolism in Streptomyces fradiae. These modifications occur in a specific order, with mycaminose being added first, followed by hydroxylation at C-20 and C-23 .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces fradiae cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate tylosin and its components, including this compound .
Chemical Reactions Analysis
Types of Reactions
Tylosin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the macrolide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered antibacterial properties or other biological activities .
Scientific Research Applications
Tylosin D has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Used in veterinary medicine to promote growth and prevent infections in livestock.
Mechanism of Action
Tylosin D exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain during translation. This bacteriostatic effect inhibits bacterial growth and replication . The molecular targets include various enzymes and proteins involved in bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Tylosin A: The predominant form of tylosin, with the highest antibacterial activity.
Tylosin B: A minor component with slightly lower antibacterial activity than tylosin A.
Tylosin C: Another minor component with antibacterial activity similar to tylosin B.
Tilmicosin: A semi-synthetic derivative of tylosin with a similar antibacterial spectrum.
Uniqueness of Tylosin D
This compound is unique among its counterparts due to its specific structural modifications and its role as a major metabolite formed in vivo. While it has lower antibacterial activity compared to tylosin A, it still contributes to the overall efficacy of tylosin as an antibiotic .
Properties
Molecular Formula |
C46H79NO17 |
|---|---|
Molecular Weight |
918.1 g/mol |
IUPAC Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1 |
InChI Key |
QDAVFUSCCPXZTE-VMXQISHHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


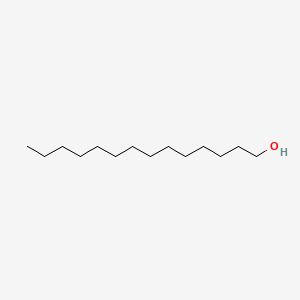
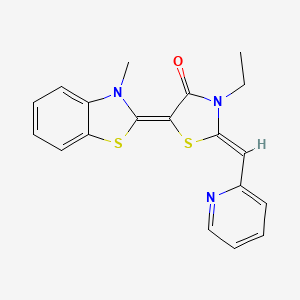
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10858328.png)
![(2S,6aR,6aS,10S,14bS)-10-[(1S,2R)-2-carboxycyclohexanecarbonyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B10858329.png)
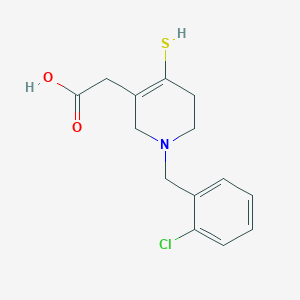
![(NZ)-N-[[1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine](/img/structure/B10858332.png)
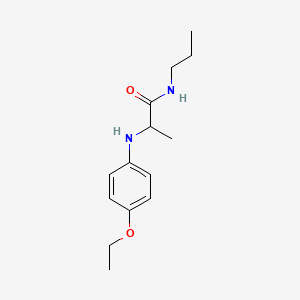
![(3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10858347.png)
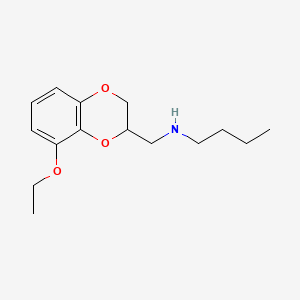
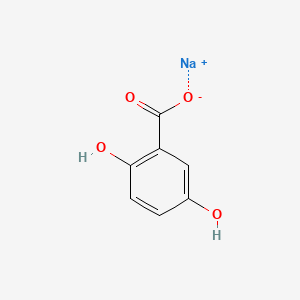
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)
![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
